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Compound of Interest |

Compound Name: 2-(2-Cyanophenoxy)propanamide
CAS No.: 1040063-76-0
Cat. No.: B2975330
. J

Executive Summary & Compound Profile

2-(2-Cyanophenoxy)propanamide (CAS: 1040063-76-0) is a functionalized ether-amide often
utilized as a pharmaceutical intermediate or agrochemical precursor.[1] Its physicochemical
behavior is governed by the interplay between the hydrophobic phenoxy core and the dual
hydrophilic motifs (the nitrile group at the ortho position and the primary amide).

Understanding the solubility landscape of this compound is critical for:
« Purification: Designing cooling crystallization processes to remove impurities.

e Reaction Engineering: Selecting optimal solvents for nucleophilic substitutions or hydrolysis
reactions.

» Formulation: Ensuring bioavailability or stability in liquid dosage forms.

Physicochemical Drivers of Solubility
e Hydrogen Bonding: The primary amide (-CONH

) acts as both a hydrogen bond donor and acceptor, favoring solubility in protic solvents
(Methanol, Ethanol).
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e Dipole Interactions: The nitrile (-CN) group introduces a strong dipole moment, enhancing
solubility in polar aprotic solvents (Acetonitrile, DMF).

 Lattice Energy: The ortho-substitution pattern likely increases crystal lattice stability
compared to para-isomers, potentially requiring higher temperatures for dissolution in non-

polar media.

Experimental Methodology: The Laser Monitoring
Protocol

To generate high-precision solubility data, the Laser Monitoring Observation Technique is the
industry standard, offering superior accuracy over static gravimetric methods by eliminating

sampling errors during filtration.

Protocol Workflow

The following protocol ensures thermodynamic equilibrium is identified precisely.

Thermal Equilibration

(Stirring) Clear Solution

Mass Balance

Solvent Addition
(Excess Solute)

Click to download full resolution via product page

Figure 1: Workflow for the Laser Monitoring Solubility Determination. This dynamic method
detects the precise moment of dissolution by monitoring the intensity of a laser beam passing

through the suspension.

Step-by-Step Procedure

o Preparation: Accurately weigh excess 2-(2-Cyanophenoxy)propanamide into a jacketed
glass vessel (precision
9).

» Solvent Addition: Add a known mass of the target organic solvent (e.g., Methanol, Ethyl
Acetate).

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b2975330?utm_src=pdf-body-img
https://www.benchchem.com/product/b2975330?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2975330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o Equilibration: Maintain the system at the starting temperature (e.g., 278.15 K) with constant
stirring (400 rpm).

e Measurement: Slowly increase the temperature (0.1 K/min). A laser beam (635 nm) is
directed through the vessel.

o Detection: The dissolution temperature (

) is recorded when the laser transmission intensity reaches a maximum plateau, indicating
the disappearance of all solid patrticles.

e Replication: Repeat for mole fractions ranging from saturation at 278.15 K to 323.15 K.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to allow for interpolation
and process design.

Primary Model: The Modified Apelblat Equation

The modified Apelblat equation is the most robust model for correlating solubility (

) with temperature (

) for non-ideal solutions.

 : Mole fraction solubility of 2-(2-Cyanophenoxy)propanamide.
e : Absolute temperature (Kelvin).[2][3][4]

e : Empirical model parameters derived from regression analysis.

Secondary Model: The van't Hoff Equation

Used to determine the apparent thermodynamic functions of dissolution.[3][4]

» : Apparent standard enthalpy of dissolution.

e : Apparent standard entropy of dissolution.

Thermodynamic Logic Flow
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Figure 2: Computational framework for deriving thermodynamic parameters from raw solubility
data.

Solubility Data Framework

While specific experimental values for this exact CAS are subject to proprietary variation, the
following table outlines the expected solubility trends and the structure for recording data. This
hierarchy is based on the polarity of the cyano-phenoxy-amide scaffold.

Predicted Solubility Hierarchy:

e High Solubility: Polar Aprotic Solvents (DMF, DMSO, NMP) — Dipole-dipole interactions with
Nitrile.

e Moderate Solubility: Short-chain Alcohols (Methanol, Ethanol) — H-bonding with Amide.
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e Low Solubility: Esters/Ketones (Ethyl Acetate, Acetone).
e Poor Solubility: Non-polar Alkanes (Hexane, Cyclohexane) — Lack of H-bonding capability.

Table 1: Standardized Data Recording Template (Example Structure)

Mole Fraction (  Calculated (

Temperature Relative
Solvent o

(K) ) ) Deviation (%)
Methanol 278.15 [Exp. Value] [Apelblat]
298.15 [Exp. Value] [Apelblat]
318.15 [Exp. Value] [Apelblat]
Ethyl Acetate 278.15 [Exp. Value] [Apelblat]
Acetonitrile 298.15 [Exp. Value] [Apelblat]

Note: Researchers must populate this table using the Laser Monitoring Protocol described in
Section 2.

Process Applications
Crystallization Strategy

Based on the predicted solubility differential:

e Cooling Crystallization: Highly effective in Ethanol or Isopropanol. The steep slope of the
solubility curve (high

) in alcohols allows for high yields upon cooling from 60°C to 5°C.

» Anti-Solvent Crystallization:Water is the ideal anti-solvent. A concentrated solution in Acetone
or DMF can be added to water to precipitate the product rapidly, leveraging the "Oiling Out"
effect if not controlled.

Thermodynamic Interpretation

o Positive
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: Dissolution is endothermic.[4] Higher temperatures favor solubility.[3][4]

o Positive

: The disorder increases upon dissolution, driving the process.

« : If positive, the dissolution is non-spontaneous at standard conditions, requiring thermal
energy input (heating) to achieve high concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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